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Compound of Interest
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Cat. No.: B3181814

For Researchers, Scientists, and Drug Development Professionals

Introduction

Itacitinib, developed by Incyte Corporation, is a potent and selective inhibitor of Janus kinase 1
(JAK1), a key enzyme in cytokine signaling pathways implicated in various inflammatory and
autoimmune diseases, as well as certain cancers. This technical guide provides a
comprehensive overview of the chemical structure, properties, mechanism of action, and key
experimental data for Itacitinib adipate (also known as INCB039110 adipate).

Chemical Structure and Properties

Itacitinib adipate is the adipate salt of Itacitinib. The salt form enhances the compound's

pharmaceutical properties.
Chemical Structure:

The chemical structure of Itacitinib consists of a pyrrolo[2,3-d]pyrimidine core linked to a
pyrazole ring, which is further connected to an azetidine and a piperidine moiety. This complex
structure is responsible for its high-affinity and selective binding to the ATP-binding pocket of
JAK1.

** JUPAC Name:** 2-(1-{1-[3-fluoro-2-(trifluoromethyl)pyridine-4-carbonyl]piperidin-4-yl}-3-(4-
{7H-pyrrolo[2,3-d]pyrimidin-4-yl}-1H-pyrazol-1-yl)azetidin-3-yl)acetonitrile;hexanedioic acid.[1]

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b3181814?utm_src=pdf-interest
https://www.benchchem.com/product/b3181814?utm_src=pdf-body
https://www.benchchem.com/product/b3181814?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/Itacitinib-adipate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3181814?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Canonical SMILES: C1ICN(CCC1N2CC(C2)
(CC#N)N3C=C(C=N3)C4=C5C=CNC5=NC=N4)C(=0)C6=C(C(=NC=C6)C(F)
(F)F)F.C(CCC(=0)0)CC(=0)0[1]

Physicochemical Properties of Itacitinib Adipate

Property Value Source
CAS Number 1334302-63-4 [2]
Molecular Formula C32H33F4N905 [2]
Molecular Weight 699.66 g/mol [2][3]
Appearance White to off-white solid [2]
Purity (LCMS) 99.18% [2]
Solubility DMSO: = 137.5 mg/mL 1]
(196.52 mM)

Mechanism of Action: Selective JAK1 Inhibition

Itacitinib is a highly selective inhibitor of JAK1. The Janus kinase family (JAK1, JAK2, JAKS,
and TYK?2) are intracellular tyrosine kinases that are critical for the signaling of numerous
cytokines and growth factors. These signaling pathways, collectively known as the JAK/STAT
pathway, are integral to immune function, hematopoiesis, and inflammation.

Upon cytokine binding to its receptor, associated JAKs are activated and phosphorylate each
other and the receptor itself. This creates docking sites for Signal Transducer and Activator of
Transcription (STAT) proteins. The recruited STATs are then phosphorylated by the JAKs,
leading to their dimerization, translocation to the nucleus, and subsequent regulation of gene
transcription.

Itacitinib exerts its therapeutic effects by selectively binding to the ATP-binding site of JAK1,
thereby preventing the phosphorylation and activation of STAT proteins. This blockade of
downstream signaling dampens the inflammatory response mediated by various cytokines.
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Figure 1: Itacitinib's Inhibition of the JAK/STAT Signaling Pathway.
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Selectivity Profile

The selectivity of Itacitinib for JAK1 over other JAK family members is a key characteristic,
potentially leading to a more favorable safety profile by avoiding the inhibition of pathways
predominantly mediated by other JAKs.

In Vitro Kinase Inhibitory Activity of Itacitinib

Kinase IC50 (nM) Fold Selectivity (vs. JAK1)
JAK1 2

JAK2 63 >20

JAK3 >2000 >1000

TYK2 795 >397

Source: Selleck Chemicals

Experimental Protocols and Key Findings
Preclinical Evaluation

In Vitro Kinase Assays

o Objective: To determine the half-maximal inhibitory concentration (IC50) of Itacitinib against
the four JAK family members.

o Methodology: Recombinant human JAK enzymes were used in a biochemical assay. The
kinase activity was measured in the presence of varying concentrations of Itacitinib, a
peptide substrate, and ATP. The amount of phosphorylated substrate was quantified,
typically using a luminescence-based method.

» Key Findings: Itacitinib demonstrated potent inhibition of JAK1 with an IC50 of 2 nM and
exhibited significant selectivity over JAK2, JAK3, and TYK2.[5]

Xenogeneic Graft-versus-Host Disease (xGVHD) Mouse Model

¢ Objective: To assess the in vivo efficacy of Itacitinib in a model of graft-versus-host disease.
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o Methodology:

o Induction of xGVHD: Immunodeficient NSG (NOD scid gamma) mice were intravenously
injected with 20 x 10"6 human peripheral blood mononuclear cells (hPBMCSs).[6][7]

o Treatment: Beginning on day 3 post-transplantation, mice were treated twice daily by oral
gavage with either Itacitinib (3 mg, approximately 120 mg/kg) suspended in
methylcellulose or methylcellulose alone (vehicle control) until day 28.[6]

o Monitoring: Mice were monitored for survival and clinical signs of xGVHD (e.g., weight
loss, posture, activity, fur texture, and skin integrity). Human T-cell engraftment and T-cell
subtypes in the blood were assessed on days 14, 21, and 28.[6]

o Key Findings: Itacitinib-treated mice exhibited significantly longer survival compared to the
control group (median survival of 45 vs. 33 days).[6] Treatment with Itacitinib also led to a
reduction in the absolute numbers of human CD4+ and CD8+ T-cells and an increase in the
frequency of regulatory T-cells (Tregs).[6][7]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b3181814?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/Itacitinib-adipate
https://pubchem.ncbi.nlm.nih.gov/compound/Itacitinib-adipate
https://file.chemscene.com/pdf/COA/COACS39499.pdf
https://www.glpbio.com/gc36351.html
https://www.medchemexpress.com/Itacitinib_adipate.html
https://www.medchemexpress.com/Itacitinib.html
https://pubmed.ncbi.nlm.nih.gov/34172892/
https://pubmed.ncbi.nlm.nih.gov/34172892/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8563409/
https://www.benchchem.com/product/b3181814#itacitinib-adipate-chemical-structure-and-properties
https://www.benchchem.com/product/b3181814#itacitinib-adipate-chemical-structure-and-properties
https://www.benchchem.com/product/b3181814#itacitinib-adipate-chemical-structure-and-properties
https://www.benchchem.com/product/b3181814#itacitinib-adipate-chemical-structure-and-properties
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b3181814?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3181814?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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